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molecular formula C10H16N2O2 B1422416 methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 950858-97-6

methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1422416
M. Wt: 196.25 g/mol
InChI Key: BQOZXFDKIAJZTP-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

A solution of 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester (2.0 g, 10.19 mmol) in methanol (6.8 mL) cooled to 0° C. was treated dropwise with a 4N aqueous sodium hydroxide solution (5.1 mL, 20.4 mmol). The reaction was allowed to slowly warm to 25° C. The reaction was stirred at 25° C. overnight. At this time, the reaction was concentrated in vacuo to remove methanol. The residue was diluted with water (25 mL) and was then extracted with ethyl acetate (1×25 mL). The aqueous layer was then acidified to pH=1 with a 3N aqueous hydrochloric acid solution. The resulting precipitate was collected by filtration, washed with water and hexanes, and then dried in vacuo to afford 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.43 g, 78%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][N:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:9]=1[CH3:10])=[O:4].[OH-].[Na+]>CO>[C:11]([N:8]1[C:9]([CH3:10])=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[N:7]1)([CH3:14])([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C=1C=NN(C1C)C(C)(C)C
Name
Quantity
6.8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At this time, the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
The residue was diluted with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate (1×25 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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